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Compound of Interest

Compound Name: Boc-D-Orn(Z)-OH

CAS No.: 16937-92-1

Cat. No.: B558472 Get Quote

Part 1: Executive Summary & Reagent Profile[1]
Boc-D-Orn(Z)-OH is a specialized non-proteinogenic amino acid derivative used to introduce

D-ornithine residues into peptide backbones via Boc-chemistry SPPS.[1] Unlike its L-isomer or

the guanidino-containing Arginine, this building block offers a unique convergence of chemical

utility (orthogonal protection) and biological stability (protease resistance).

Chemical Logic of the Derivative
Boc (N-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

protection): Acid-labile. Removed by Trifluoroacetic acid (TFA) during each synthesis cycle.
[1]

D-Ornithine (Core): The D-enantiomer of ornithine.[1] It induces specific secondary

structures (e.g.,

-turns) and renders the peptide bond resistant to enzymatic hydrolysis.

Z (N-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">
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protection): Benzyloxycarbonyl (Cbz). This group is stable to TFA but cleaved by Hydrogen
Fluoride (HF) or strong acid cocktails (TFMSA).[1] This allows the side-chain amine to
remain protected throughout chain assembly, preventing branching or lactamization until the
final cleavage step.

Part 2: Core Applications
Development of Protease-Resistant Antimicrobial
Peptides (AMPs)
Cationic AMPs often fail in vivo due to rapid degradation by serum proteases (e.g., trypsin),

which cleave at basic residues (Arg, Lys).[2]

Mechanism: D-Ornithine mimics the cationic charge of Lysine/Arginine required for bacterial

membrane attraction but alters the stereochemistry of the scissile bond. Trypsin's active site

is stereoselective for L-basic amino acids; substituting D-Orn effectively "blinds" the enzyme.

[1]

Advantage over D-Arg: D-Ornithine lacks the guanidino group, which is often associated with

higher mammalian cytotoxicity.[1] This improves the therapeutic index (TI) of the AMP.

Lactam-Bridged Constrained Peptides
Cyclization is a primary strategy to lock peptides into bioactive conformations (helices or turns).

[1][3]

Strategy: The

-amine of Ornithine (after Z-removal) can form a covalent amide (lactam) bond with the side-
chain carboxyl of Aspartic Acid (i, i+4 spacing) or Glutamic Acid.[3]

Why D-Orn? Introducing a D-amino acid into a cyclic constraint often relieves ring strain that

would destabilize an all-L cycle, particularly in small rings (tetrapeptides or pentapeptides like

Gramicidin S analogs).[1]

Part 3: Visualized Workflows (Graphviz)
Diagram 1: Boc-SPPS Workflow for D-Orn Incorporation
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This flowchart illustrates the orthogonal stability of the Z-group during the TFA deprotection

cycles.

Chemical Status of Ornithine Side Chain
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Caption: Standard Boc-SPPS cycle highlighting the stability of the Z-protecting group until the

final HF cleavage step.

Diagram 2: Mechanism of Lactam Bridge Formation
Visualizing the cyclization strategy using D-Ornithine.[1][4]
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Caption: General pathway for forming a lactam bridge between D-Ornithine and an acidic

residue.

Part 4: Detailed Experimental Protocol
Protocol: Synthesis of D-Ornithine Peptides via Boc-
SPPS
Safety Warning: This protocol utilizes Anhydrous Hydrogen Fluoride (HF).[1] HF is extremely

hazardous, causing deep tissue burns and systemic toxicity.[1] A specialized HF apparatus and

full PPE (face shield, neoprene gloves) are mandatory.[1]

1. Materials Preparation
Resin: MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids).[1]

Amino Acid: Boc-D-Orn(Z)-OH (3 eq.[1] relative to resin loading).[1][5]

Coupling Reagents: 0.5M HBTU in DMF / 1.0M DIEA in NMP.

Deprotection Solution: 50% TFA in DCM.[1][6][7]

2. The Coupling Cycle (Standard Scale: 0.1 mmol)
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Swelling: Swell resin in DCM for 20 mins.

Deprotection: Treat with 50% TFA/DCM (2 x 1 min, then 1 x 20 min).

Wash: DCM (3x), then 5% DIEA/DCM (Neutralization, 2 x 2 min), then DMF (3x).

Note: The neutralization step is critical in Boc chemistry to remove the TFA salt from the N-

terminus.

Coupling:

Dissolve Boc-D-Orn(Z)-OH (0.3 mmol) and HBTU (0.285 mmol) in minimal DMF.

Add DIEA (0.6 mmol).[1] Activate for 1 minute.

Add to resin.[1][6][7][8] Shake for 45–60 minutes.

Monitoring: Perform Kaiser Test. If blue, recouple.[1]

3. Final Cleavage (High HF Method)
This step removes the Z group from the Ornithine side chain and cleaves the peptide from the

resin.

Drying: Wash resin with MeOH and dry thoroughly under high vacuum overnight.[1]

Scavengers: Add p-cresol (10% v/v) to the reaction vessel to scavenge carbocations.

HF Condensation: Cool vessel to -78°C (dry ice/acetone). Distill anhydrous HF (10 mL per

gram of resin) into the vessel.

Reaction: Warm to 0°C (ice bath) and stir for 60 minutes.

Chemistry: The high acidity of HF cleaves the Benzyl carbamate (Z) bond on the D-

Ornithine.

Work-up: Evaporate HF under nitrogen stream. Precipitate peptide with cold diethyl ether.[1]

Lyophilize from water/acetonitrile.
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Part 5: Scientific Validation (Self-Check)
Why Boc-D-Orn(Z)-OH and not Fmoc-D-Orn(Boc)-OH?

Validity: While Fmoc chemistry is popular, Boc chemistry is preferred for "difficult

sequences" prone to aggregation.[1] The Z group is perfectly orthogonal to the repetitive

TFA treatments in Boc synthesis, ensuring the side chain does not deprotect prematurely.

Why D-Ornithine?

Validity: Data confirms that D-amino acid substitution extends plasma half-life from

minutes to hours by preventing recognition by endogenous proteases like trypsin and

chymotrypsin.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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